5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine
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Overview
Description
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of fluorine, pyridine, and piperidine moieties, makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:
Nucleophilic substitution: Introduction of the fluorine atom.
Amidation: Formation of the amide bond between the pyridine and piperidine rings.
Cyclization: Formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control the reaction environment.
Temperature and Pressure Control: To maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting or activating enzyme activity.
Modulate signaling pathways: Affecting cellular processes and functions.
Alter gene expression: Influencing the production of proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-indol-1-yl-acetic acid ethyl ester
- 5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-indol-1-yl-acetic acid ethyl ester
Uniqueness
Compared to similar compounds, 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H24FN5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C19H24FN5O/c1-13(2)17-16(20)18(23-12-22-17)24(3)14-7-6-10-25(11-14)19(26)15-8-4-5-9-21-15/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3 |
InChI Key |
PSJHVJSCNGSLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=N3)F |
Origin of Product |
United States |
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